molecular formula C16H17NO2 B12601830 (9-Ethyl-4-methoxy-9H-carbazol-3-YL)methanol CAS No. 874968-90-8

(9-Ethyl-4-methoxy-9H-carbazol-3-YL)methanol

Cat. No.: B12601830
CAS No.: 874968-90-8
M. Wt: 255.31 g/mol
InChI Key: VMGQMRMZTOLFSH-UHFFFAOYSA-N
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Description

(9-Ethyl-4-methoxy-9H-carbazol-3-YL)methanol is an organic compound belonging to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Ethyl-4-methoxy-9H-carbazol-3-YL)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 9-ethyl-4-methoxycarbazole.

    Functionalization: The carbazole core is functionalized at the 3-position using a suitable reagent, such as formaldehyde, under acidic or basic conditions to introduce the methanol group.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(9-Ethyl-4-methoxy-9H-carbazol-3-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methanol group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

(9-Ethyl-4-methoxy-9H-carbazol-3-YL)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The exact mechanism of action of (9-Ethyl-4-methoxy-9H-carbazol-3-YL)methanol depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways. The methanol group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazole: Lacks the methanol and methoxy groups, leading to different reactivity and applications.

    4-Methoxycarbazole: Lacks the ethyl and methanol groups, affecting its chemical properties.

    3-Hydroxycarbazole: Similar structure but with a hydroxyl group instead of a methanol group.

Uniqueness

(9-Ethyl-4-methoxy-9H-carbazol-3-YL)methanol is unique due to the presence of both the methoxy and methanol groups, which can influence its reactivity and potential applications in various fields. The combination of these functional groups can lead to unique chemical behavior and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

874968-90-8

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

(9-ethyl-4-methoxycarbazol-3-yl)methanol

InChI

InChI=1S/C16H17NO2/c1-3-17-13-7-5-4-6-12(13)15-14(17)9-8-11(10-18)16(15)19-2/h4-9,18H,3,10H2,1-2H3

InChI Key

VMGQMRMZTOLFSH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C3=CC=CC=C31)C(=C(C=C2)CO)OC

Origin of Product

United States

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